1-Cyclopropylnaphthalene
Overview
Description
1-Cyclopropylnaphthalene is a derivative of Naphthalene, an abundant polycyclic aromatic hydrocarbon . It can be a starting material in the synthesis of 3-hydroxy-3-naphthyl-propyl nitrate .
Synthesis Analysis
The synthesis of this compound can be achieved from 1-acetonaphthone as a raw material. The synthesis process involves reduction, dehydration, cyclization, reduction, and dehalogenation . It can also be a starting material in the synthesis of 3-hydroxy-3-naphthyl-propyl nitrate .Molecular Structure Analysis
The molecular formula of this compound is C13H12 . It has a molecular weight of 168.24 .Chemical Reactions Analysis
Radical cations generated from this compound were studied electrochemically. Oxidation of these substrates in CH3CN in the presence of CH3OH leads to cyclopropane ring-opened products .Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a density of 1.110 .Scientific Research Applications
Chemical Reactions and Complex Formation
- Reactivity and Product Formation : 1H-cyclopropa[b]naphthalene, a related compound, reacts with various agents like PTAD and tetracyanoethylene, leading to the formation of insertion products and cyclobutanaphthalenes. These reactions are essential for synthesizing specific organic compounds (Durucasu, Saracoglu, & Balcı, 1991).
- Photocycloaddition Reactions : Studies on photocycloaddition reactions of 1-cyanonaphthalenes, similar to 1-cyclopropylnaphthalene, show the formation of complex photocycloadducts, important in understanding the photochemical properties of such compounds (Maeda, Matsuda, & Mizuno, 2016).
Material Science and Organometallic Chemistry
- Complexation with Metals : 1H-cyclopropa[b]naphthalene forms complexes with tricarbonylchromium, leading to the production of cyclobutanaphthalenones and related compounds. This is significant in the field of organometallic chemistry (Müller, Bernardinelli, Jacquier, & Ricca, 1989).
Biological Activities and Natural Products
- Natural Product Synthesis : Arylnaphthalene lignan lactones, structurally related to this compound, show promising anticancer and antiviral properties. These compounds have been synthesized through a one-pot multicomponent reaction, highlighting the potential in medicinal chemistry (Eghbali, Eddy, & Anastas, 2008).
Environmental Science
- Pollutant Formation Study : Research on the formation of polycyclic aromatic hydrocarbons by ionizing radiations in compounds like 1-phenylnaphthalene, closely related to this compound, is crucial in understanding environmental pollutants and their formation processes (Perez, Lilla, & Cristalli, 1986).
Safety and Hazards
Future Directions
The global market for 1-Cyclopropylnaphthalene is expected to grow, with an in-depth assessment of the market, its drivers and restraints, opportunities and challenges, cost structure, competitive landscape, and industry trends . The report also provides insights into the size and market share of key players, their business strategies, and product portfolio .
Properties
IUPAC Name |
1-cyclopropylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBXOLWBXJHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562814 | |
Record name | 1-Cyclopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25033-19-6 | |
Record name | 1-Cyclopropylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25033-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the oxidation of 1-Cyclopropylnaphthalene proceed electrochemically?
A1: [] Electrochemical studies reveal that this compound, along with its derivatives 1-bromo-4-cyclopropylnaphthalene and 2-cyclopropylnaphthalene, readily undergo oxidation to form radical cations. This finding suggests potential applications in organic synthesis where radical cation intermediates are valuable. Further research is needed to explore the reactivity and synthetic utility of these radical cations. For a detailed analysis, refer to the study by .
Q2: Can this compound be utilized in the synthesis of pharmaceuticals?
A2: [] Yes, this compound serves as a starting material in the preparation of Lesinurad, a drug used to treat gout. The synthesis involves a multi-step process, including reactions with acethydrazide, methyl chloroacetate, and other reagents. The presence of the cyclopropyl group on the naphthalene ring likely influences the reactivity and physicochemical properties of the intermediates and final product. This synthetic route highlights the versatility of this compound as a building block in medicinal chemistry. For a detailed synthetic procedure, please refer to .
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